molecular formula C6H5BrN2O3 B15056017 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

Cat. No.: B15056017
M. Wt: 233.02 g/mol
InChI Key: VMCNHYPUJDZMDF-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C6H5BrN2O3. This compound is characterized by its unique structure, which includes a bromine atom and a carboxylic acid group attached to a pyrazolo[5,1-b]oxazole ring system.

Preparation Methods

The synthesis of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a pyrazolo[5,1-b]oxazole precursor followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can be compared with other similar compounds, such as:

    7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Similar structure but without the bromine atom, leading to different chemical properties and reactivity.

    2H,3H-Pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid: Another related compound with variations in the ring system and functional groups.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

6-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid

InChI

InChI=1S/C6H5BrN2O3/c7-4-3(6(10)11)5-9(8-4)1-2-12-5/h1-2H2,(H,10,11)

InChI Key

VMCNHYPUJDZMDF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=NN21)Br)C(=O)O

Origin of Product

United States

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